

Application Notes: Serabelisib for Inducing Apoptosis In Vitro

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Compound of Interest

Compound Name: Serabelisib

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Audience: Researchers, scientists, and drug development professionals.

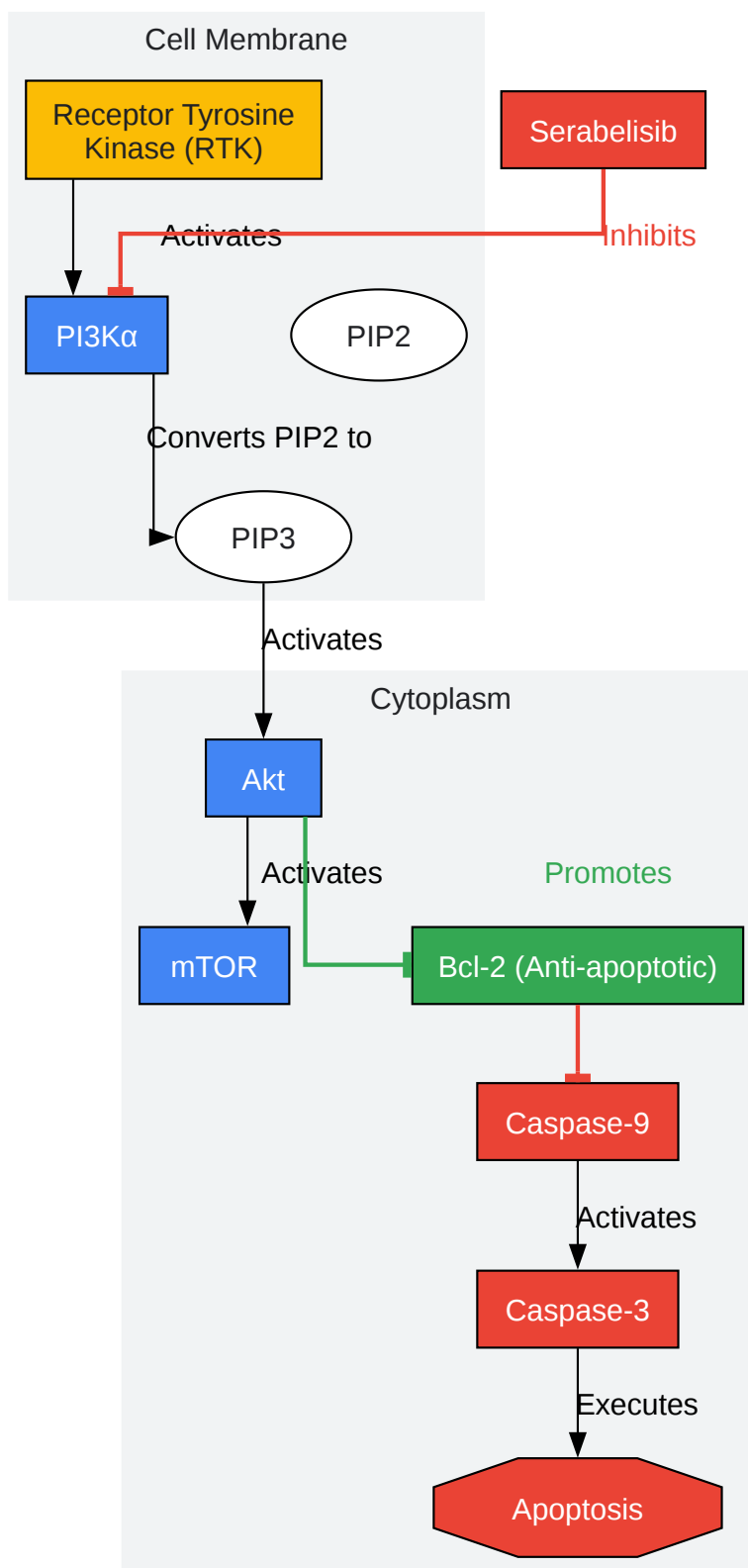
Introduction

Serabelisib, also known as INK-1117, MLN-1117, or TAK-117, is a potent and highly selective oral inhibitor of the phosphoinositide 3-kinase alpha (PI3K α) isoform.[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3] Its dysregulation is a frequent event in various solid tumors, often leading to resistance to apoptosis.[3] **Serabelisib** selectively targets PI3K α , including mutant forms, thereby inhibiting the downstream signaling cascade, which results in the blockade of cellular proliferation and the induction of apoptosis in cancer cells with an activated PI3K pathway.[1][3] These notes provide detailed protocols for utilizing **Serabelisib** to induce and quantify apoptosis in in-vitro cancer cell models.

Mechanism of Action: PI3K α Inhibition

Serabelisib exerts its pro-apoptotic effects by inhibiting the PI3K α enzyme. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). Reduced levels of PIP3 lead to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. The subsequent decrease in phosphorylated Akt (p-Akt) activity affects a multitude of cellular processes, including the regulation of the Bcl-2 family of proteins.[4] Specifically, inhibition of the PI3K/Akt pathway by **Serabelisib** has been shown to decrease the expression of the anti-

apoptotic protein Bcl-2 and increase the expression of pro-apoptotic proteins like cytochrome C, caspase-9, and caspase-3, ultimately leading to programmed cell death.[4]



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Caption: Serabelisib inhibits the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Serabelisib

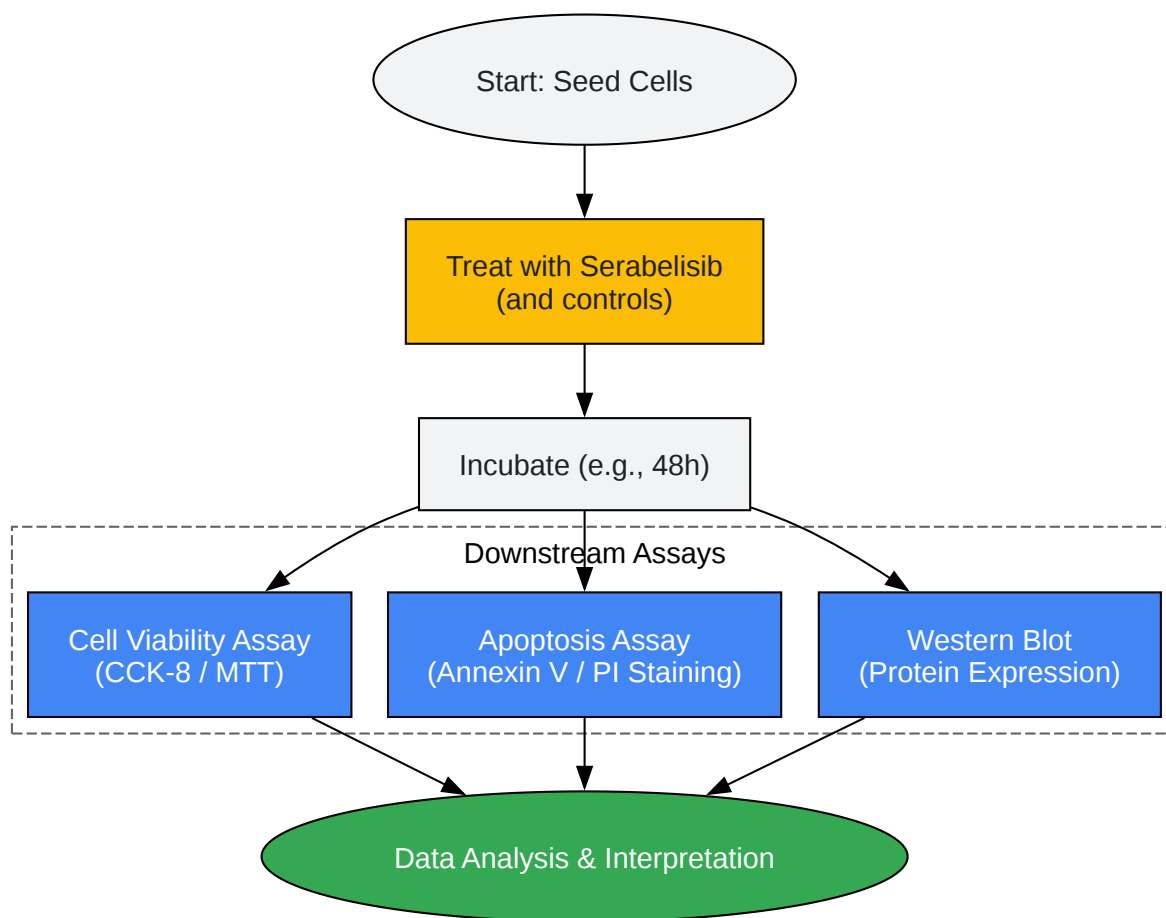
Target / Cell Line	Assay Type	IC50 Value	Reference
PI3K α (p110 α)	Enzyme Assay	15 nM	[2][5]
PI3K α	Enzyme Assay	21 nM	[1][2]
PI3K β (p110 β)	Enzyme Assay	>100-fold selective vs α	[1][2]
PI3K δ (p110 δ)	Enzyme Assay	13,900 nM	[2]
PI3K γ (p110 γ)	Enzyme Assay	1,900 nM	[2]
mTOR	Enzyme Assay	1,670 nM	[2]
PIK3CA mutant breast cancer cells	Growth Inhibition	~2 μ M	[2][5]

Table 2: Effect of Serabelisib on Apoptosis-Related Proteins in Hepatoma Cells (HepG2 & HuH-6)[4]

Protein	Function	Effect of Serabelisib Treatment
PI3K	Signaling	Downregulated
AKT	Signaling	Downregulated
Bcl-2	Anti-apoptotic	Downregulated
Cytochrome C	Pro-apoptotic	Upregulated
Caspase-9	Pro-apoptotic (Initiator)	Upregulated
Caspase-3	Pro-apoptotic (Executioner)	Upregulated

Experimental Protocols

This section provides detailed protocols for assessing the apoptotic effects of **Serabelisib** in vitro.



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Caption: General workflow for assessing **Serabelisib**-induced apoptosis.

Protocol 1: Cell Viability Assay (CCK-8 Method)

This assay measures the metabolic activity of viable cells to determine cytotoxicity after treatment with **Serabelisib**.

Materials:

- 96-well cell culture plates
- Cancer cell line of interest (e.g., HepG2, HuH-6)[6]
- Complete culture medium
- **Serabelisib** (stock solution in DMSO)[1]
- Cell Counting Kit-8 (CCK-8) reagent[7][8]
- Microplate reader[7]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.[7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
- Drug Treatment: Prepare serial dilutions of **Serabelisib** in culture medium. A suggested concentration range for initial experiments is 0 μ M (vehicle control, e.g., 0.1% DMSO) to 10 μ M (e.g., 0.1, 0.5, 1, 2, 4, 8, 10 μ M).[6]
- Remove the old medium from the wells and add 100 μ L of the medium containing the respective **Serabelisib** concentrations.
- Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[4]
- CCK-8 Addition: Add 10 μ L of CCK-8 reagent to each well.[7][8] Be careful not to introduce bubbles.
- Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
- Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[7][8]

- Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Quantification by Annexin V/PI Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[9\]](#)

Materials:

- 6-well cell culture plates
- **Serabelisib**
- Phosphate-Buffered Saline (PBS), cold
- Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)[\[4\]](#)[\[10\]](#)
- Flow cytometer

Procedure:

- Cell Treatment: Seed approximately 2×10^5 cells per well in 6-well plates and allow them to attach overnight.[\[4\]](#)
- Treat the cells with various concentrations of **Serabelisib** (e.g., 0, 2, 4, 8 μ M) for 48 hours.[\[6\]](#)
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well.
- Washing: Centrifuge the cell suspension at $300 \times g$ for 5 minutes.[\[11\]](#) Discard the supernatant and wash the cells twice with cold PBS.[\[10\]](#)
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1×10^6 cells/mL.[\[10\]](#)
- Staining: Transfer 100 μ L of the cell suspension ($\sim 1 \times 10^5$ cells) to a flow cytometry tube.[\[10\]](#)

- Add 5 μ L of Annexin V-FITC and 5 μ L of PI to the cell suspension.[4]
- Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[10]
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[10]
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis of Apoptotic Markers

This protocol is for detecting changes in the expression levels of key apoptosis-related proteins.[12]

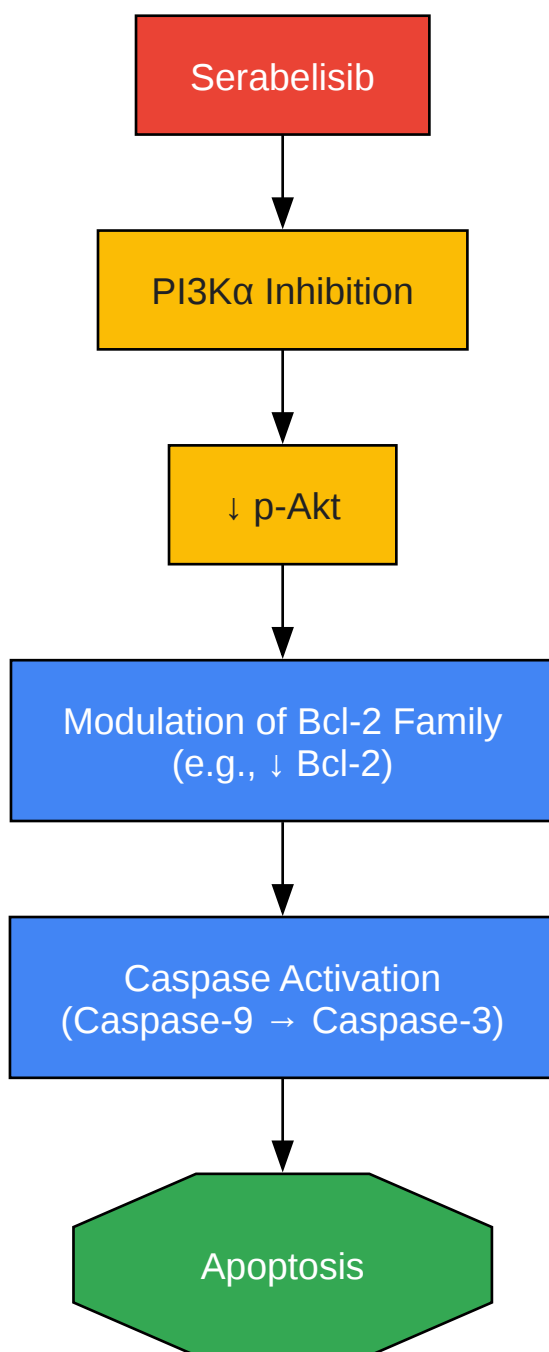
Materials:

- Cell culture plates
- **Serabelisib**
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-cleaved-caspase-3, anti-cleaved-caspase-9, anti- β -actin).[4][13]
- HRP-conjugated secondary antibodies

- Enhanced Chemiluminescence (ECL) substrate

Procedure:

- Cell Treatment and Lysis: Treat cells with **Serabelisib** as described in Protocol 2. After treatment, wash cells with cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[\[14\]](#)
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[\[14\]](#)
- Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C, diluted according to the manufacturer's instructions.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[\[14\]](#)
- Detection: Wash the membrane again as in step 7. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities using software like ImageJ. Normalize the expression of target proteins to a loading control like β -actin. An increase in cleaved caspases and a decrease in Bcl-2 would indicate the induction of apoptosis.[\[13\]](#)[\[14\]](#)



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Caption: Logical flow of **Serabelisib**'s mechanism to induce apoptosis.

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